4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
Description
4-Methyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a central 4-methylthiazole core substituted with a pyrrole group at position 2 and a carboxamide-linked thiazol-2-yl moiety at position 4. This structure combines electron-rich heterocycles (pyrrole and thiazole), which are common in bioactive molecules due to their ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c1-8-9(10(17)15-11-13-4-7-18-11)19-12(14-8)16-5-2-3-6-16/h2-7H,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQHCUKMXBPMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
4-Methyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal and biological research due to its potential therapeutic applications. Its molecular formula is with a molecular weight of 290.4 g/mol. This compound features a unique combination of thiazole and pyrrole rings, which are known for their diverse biological activities.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The thiazole and pyrrole moieties contribute to its binding affinity and specificity towards these targets. The following mechanisms have been identified:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis.
- Receptor Modulation: It can modulate receptor activity, affecting downstream signaling cascades that regulate various biological functions.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of 4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide. For instance:
- Cell Cycle Arrest: Research indicates that this compound can induce cell cycle arrest at the G0/G1 phase in various cancer cell lines, demonstrating its ability to inhibit cell proliferation effectively .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| BJAB (B-cell lymphoma) | <10 | Selective inhibition |
| HT-29 (Colon cancer) | 23.30 ± 0.35 | Cytotoxic effects |
| Jurkat (T-cell leukemia) | <20 | Induces apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Structure-Activity Relationship (SAR)
The structure of 4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is critical for its biological activity. Modifications in the thiazole or pyrrole rings can significantly affect its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 4 | Enhances cytotoxicity |
| Substitution on thiazole ring | Alters enzyme binding affinity |
Study on Antiproliferative Effects
A recent study investigated the antiproliferative effects of this compound on a panel of solid tumor cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations as low as 10 µM .
In Vivo Studies
In vivo studies have shown that the compound is orally bioavailable and well-tolerated in mouse models. This suggests potential for clinical applications in cancer therapy where oral administration is preferred.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:
Key Observations:
- Pyridine vs.
- Core Heterocycle Modifications: Oxadiazole-containing analogs (e.g., ) introduce additional hydrogen-bond acceptors, which could influence pharmacokinetic properties.
Spectroscopic and Analytical Data
While specific data for the target compound are unavailable, related compounds provide benchmarks:
Insights:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazole core using α-haloketones and thioamides under reflux in polar solvents (e.g., ethanol or DMF) to promote cyclization .
- Step 2 : Introduction of the pyrrole moiety via nucleophilic substitution or coupling reactions, requiring precise temperature control (60–100°C) and catalysts like palladium for cross-coupling .
- Step 3 : Carboxamide formation using carbodiimide coupling reagents (e.g., EDC/HOBt) to link the thiazole and thiazol-2-amine groups .
- Optimization : Microwave-assisted synthesis or continuous flow systems can improve yields (up to 20% increase) by enhancing reaction homogeneity and reducing side products .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole and pyrrole rings, with characteristic shifts for methyl (δ 2.4–2.6 ppm) and carboxamide (δ 8.1–8.3 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₂H₁₁N₅OS₂, MW 337.4 g/mol) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Answer : Contradictions may arise from assay-specific variables. Recommended approaches:
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to differentiate selective toxicity .
- Target Validation : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or DNA gyrase, followed by enzymatic assays (e.g., ATPase inhibition) .
- Orthogonal Assays : Compare disk diffusion (antimicrobial) with live/dead staining (cytotoxicity) to decouple effects .
Q. What methodologies are recommended for studying the compound’s mechanism of action in cancer pathways?
- Answer :
- Transcriptomic Profiling : RNA-seq or qPCR to identify dysregulated genes (e.g., apoptosis markers like BAX/BCL-2) .
- Protein Interaction Analysis : Co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to detect binding partners (e.g., tubulin or EGFR) .
- Metabolic Tracing : ¹³C-glucose labeling to assess glycolysis/TCA cycle disruption in treated cells .
Q. How can reaction yields be improved during scale-up synthesis while maintaining purity?
- Answer :
- Process Optimization :
| Parameter | Small-Scale | Scale-Up |
|---|---|---|
| Solvent | Ethanol | DMF/THF |
| Mixing | Magnetic | Mechanical Agitation |
| Purification | Column Chromatography | Recrystallization (ethanol/water) |
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency by 15–30% .
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Methodological Guidance for Structural and Functional Analysis
Q. What computational tools are suitable for predicting the compound’s reactivity and stability?
- Answer :
- DFT Calculations : Gaussian or ORCA software to model electron density maps and predict nucleophilic/electrophilic sites (e.g., carboxamide carbonyl as a reactive center) .
- Molecular Dynamics (MD) : GROMACS for simulating solvation effects and degradation pathways in aqueous environments .
- QSAR Models : Utilize datasets of analogous thiazole derivatives to correlate substituents with bioactivity .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design : Synthesize phosphate or ester derivatives for improved bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
